1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a cyclopropane ring substituted with a dimethylphosphoryl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the dimethylphosphoryl and carboxylic acid groups. One common method involves the reaction of cyclopropane derivatives with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl group. The carboxylic acid group can be introduced through subsequent oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Scientific Research Applications
1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can act as a ligand, binding to active sites and modulating the activity of target proteins. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
Cyclopropane-1,1-dicarboxylic acid: A compound with two carboxylic acid groups on the cyclopropane ring.
Dimethylphosphoryl derivatives: Compounds with similar phosphoryl groups but different core structures.
Uniqueness
1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring, dimethylphosphoryl group, and carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2680540-07-0 |
---|---|
Molecular Formula |
C6H11O3P |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
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